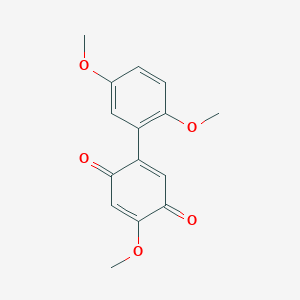
1,1'-(Propane-1,3-diyl)bis(3-methyl-2,3-dihydro-1H-benzimidazol-1-ium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Propane-1,3-diyl)bis(3-methyl-2,3-dihydro-1H-benzimidazol-1-ium) diiodide is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-1,3-diyl)bis(3-methyl-2,3-dihydro-1H-benzimidazol-1-ium) diiodide typically involves the reaction of 3-methyl-2,3-dihydro-1H-benzimidazole with propane-1,3-diyl diiodide under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Propane-1,3-diyl)bis(3-methyl-2,3-dihydro-1H-benzimidazol-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce reduced forms of the original compound.
Scientific Research Applications
1,1’-(Propane-1,3-diyl)bis(3-methyl-2,3-dihydro-1H-benzimidazol-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis(3-methyl-2,3-dihydro-1H-benzimidazol-1-ium) diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Propane-1,3-diyl)-bis(3-methyl-1H-imidazolium-1-yl) dihexafluorophosphate
- Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-
Uniqueness
1,1’-(Propane-1,3-diyl)bis(3-methyl-2,3-dihydro-1H-benzimidazol-1-ium) diiodide is unique due to its specific structure and the presence of diiodide ions. This gives it distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
174841-32-8 |
|---|---|
Molecular Formula |
C19H26I2N4 |
Molecular Weight |
564.2 g/mol |
IUPAC Name |
3-methyl-1-[3-(3-methyl-1,2-dihydrobenzimidazol-1-ium-1-yl)propyl]-1,2-dihydrobenzimidazol-1-ium;diiodide |
InChI |
InChI=1S/C19H24N4.2HI/c1-20-14-22(18-10-5-3-8-16(18)20)12-7-13-23-15-21(2)17-9-4-6-11-19(17)23;;/h3-6,8-11H,7,12-15H2,1-2H3;2*1H |
InChI Key |
XNAZBPCSLFWFJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C[NH+](C2=CC=CC=C21)CCC[NH+]3CN(C4=CC=CC=C43)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
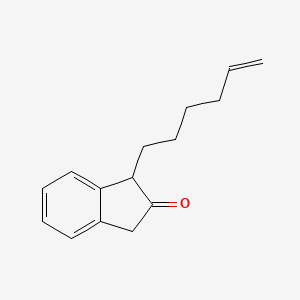
![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
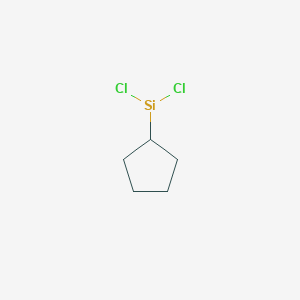

![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
![1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone](/img/structure/B12559931.png)
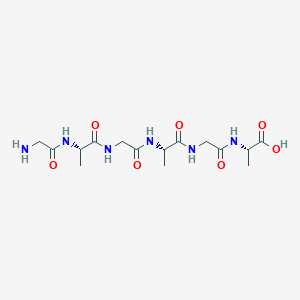
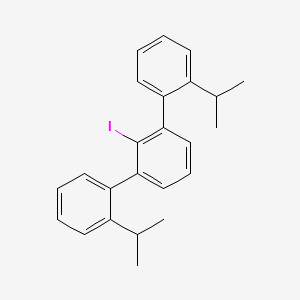
![Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester](/img/structure/B12559949.png)
